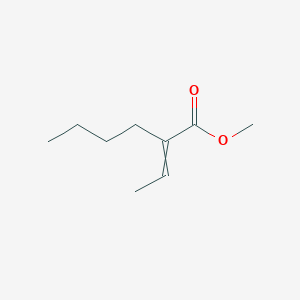

Methyl 2-ethylidenehexanoate

Description

Significance of Alpha,Beta-Unsaturated Esters in Modern Organic Chemistry

Alpha,beta-unsaturated esters are a class of organic compounds characterized by an ester group conjugated with a carbon-carbon double bond. wikipedia.org This structural arrangement, with the general form (O=CR)−Cα=Cβ−R, creates a system of conjugated π-orbitals that confers unique reactivity upon the molecule. nih.gov These compounds are considered versatile and crucial building blocks in organic synthesis. evitachem.com Their importance is highlighted by their presence in numerous bioactive natural products and their utility as intermediates in the synthesis of more complex molecules. organic-chemistry.org

The conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. nih.govrsc.org This reactivity, alongside their participation in reactions like the Claisen condensation, Diels-Alder reactions, and various cycloadditions, makes α,β-unsaturated esters invaluable tools for forming new carbon-carbon bonds. nih.govchemicalbook.comuou.ac.in Modern synthetic methods, such as chemo-enzymatic processes and cross-metathesis, have been developed to access these esters with high efficiency and stereoselectivity, reflecting their significance in both academic research and industrial applications. evitachem.comacs.org

Overview of Ester Functional Group Reactivity in Chemical Synthesis

The ester functional group, with its general structure R-COO-R', is a cornerstone of organic chemistry, found in natural products and widely used in pharmaceuticals and polymers. evitachem.com While generally stable, esters exhibit a characteristic set of reactions, making them useful intermediates in synthesis. evitachem.comcymitquimica.com Their reactivity is centered on the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. thegoodscentscompany.com

Key reactions of the ester functional group include:

Hydrolysis: Esters can be cleaved back to a carboxylic acid and an alcohol. This reaction is reversible and can be catalyzed by either acid or base. cymitquimica.comresearchgate.net Basic hydrolysis, known as saponification, is irreversible because the resulting carboxylate salt is unreactive towards further substitution. cymitquimica.comnih.gov

Reduction: Esters can be reduced to form primary alcohols using strong reducing agents like lithium aluminum hydride. cymitquimica.com The reaction proceeds through an aldehyde intermediate which is further reduced. cymitquimica.com

Claisen Condensation: In the presence of a suitable base, esters with an α-hydrogen can undergo condensation to form β-keto esters, a powerful method for carbon-carbon bond formation. evitachem.comnih.gov

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. cymitquimica.comnih.gov

The relatively low reactivity of esters compared to more reactive carboxylic acid derivatives like acid chlorides makes them stable enough to be handled easily and even used as solvents. cymitquimica.com

Table 1: Summary of Key Reactions of the Ester Functional Group

| Reaction Type | Reagents | Product(s) | Description |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ (catalytic), H₂O | Carboxylic Acid + Alcohol | Reversible reaction, reverse of Fischer esterification. cymitquimica.com |

| Saponification (Base-Promoted Hydrolysis) | NaOH or KOH, H₂O | Carboxylate Salt + Alcohol | Irreversible reaction due to the formation of the stable carboxylate anion. cymitquimica.comnih.gov |

| Reduction | 1. LiAlH₄, 2. H₃O⁺ | Primary Alcohol | Strong reducing agent converts the ester to a primary alcohol. cymitquimica.com |

| Claisen Condensation | 1. NaOR', 2. H₃O⁺ | β-Keto Ester | Forms a new C-C bond by condensing two ester molecules. nih.gov |

| Grignard Reaction | 1. 2 equiv. RMgX, 2. H₃O⁺ | Tertiary Alcohol | Addition of two equivalents of the organometallic reagent. cymitquimica.comnih.gov |

Structural and Stereochemical Considerations for Ethylidene Moieties within Unsaturated Ester Frameworks

The term "ethylidene" refers to a specific C₂H₄ group (CH₃CH=) double-bonded to a carbon atom. In the context of an unsaturated ester like Methyl 2-ethylidenehexanoate, this moiety is part of the C=C double bond at the α,β-position relative to the carbonyl group. The presence of three different substituents on the double bond (a methyl group and a hydrogen from the ethylidene, a propyl group from the hexanoate (B1226103) chain, and the methoxycarbonyl group) gives rise to geometric isomerism. d-nb.infomolaid.com

This type of isomerism is described using the Cahn-Ingold-Prelog (CIP) priority rules to assign E/Z notation. wikipedia.orguou.ac.in

Z-isomer: The higher-priority groups on each carbon of the double bond are on the same side (from the German zusammen, meaning together).

E-isomer: The higher-priority groups on each carbon of the double bond are on opposite sides (from the German entgegen, meaning opposite).

For this compound, the priority of the groups on the double bond would be determined to assign the specific E or Z configuration. The stereochemical outcome (the E/Z ratio) is a critical aspect of its synthesis, as the spatial arrangement of atoms can significantly influence the molecule's physical properties and biological activity. nih.gov Achieving high stereoselectivity in the synthesis of such trisubstituted alkenes is a significant challenge and an active area of research, with methods like stereocontrolled cross-metathesis being developed to favor the formation of a specific isomer. nih.govacs.orgnih.gov

Contextualizing this compound within the Broader Class of Substituted Acrylic Esters

Acrylic esters, or acrylates, are esters derived from acrylic acid (prop-2-enoic acid). vedantu.com The simplest member of this family is methyl acrylate. foodb.ca These compounds are characterized by a vinyl group directly attached to a carbonyl carbon and are widely used in the production of polymers and resins. vedantu.com

This compound can be classified as a substituted acrylic ester. The parent structure is methyl acrylate, but in this case, the double bond is trisubstituted. It differs significantly from simple commodity acrylates like methyl, ethyl, or butyl acrylate, which are unsubstituted at the α- and β-positions. foodb.ca Its full IUPAC name is methyl (2E)-2-ethylidenehexanoate or methyl (2Z)-2-ethylidenehexanoate, depending on the stereochemistry. molaid.com The presence of these substituents dramatically alters the steric and electronic properties of the molecule compared to simple acrylates, influencing its polymerization potential and its reactivity in addition reactions. The synthesis of such highly substituted, all-carbon-substituted α,β-unsaturated esters is a more complex challenge than the production of simple acrylates. d-nb.info

Table 2: Properties of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | methyl (2E)-2-ethylidenehexanoate | molaid.com |

| CAS Number | 87711-73-7 | evitachem.comevitachem.commolaid.com |

| Molecular Formula | C₉H₁₆O₂ | Inferred from structure |

| Molecular Weight | 156.22 g/mol | Inferred from formula |

| Physicochemical Data | Specific experimental data such as boiling point, density, and solubility are not readily available in the cited literature. As a trisubstituted α,β-unsaturated ester, it is expected to be a liquid at room temperature with limited water solubility and good solubility in organic solvents, similar to other esters of its molecular weight. |

Structure

3D Structure

Properties

CAS No. |

87711-73-7 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

methyl 2-ethylidenehexanoate |

InChI |

InChI=1S/C9H16O2/c1-4-6-7-8(5-2)9(10)11-3/h5H,4,6-7H2,1-3H3 |

InChI Key |

SVOLFPMIMGABIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=CC)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Ethylidenehexanoate and Its Stereoisomers

Stereoselective Approaches to Alpha,Beta-Unsaturated Ester Formation

The creation of trisubstituted α,β-unsaturated esters like methyl 2-ethylidenehexanoate with high stereoselectivity is a pivotal challenge in organic synthesis. These structural motifs are prevalent in many biologically active molecules and are versatile synthetic intermediates. rsc.orgresearchgate.net The primary strategies to achieve this involve the stereoselective formation of enol derivatives from β-ketoesters, which then act as precursors in cross-coupling reactions.

Enol Tosylation Strategies for E/Z Stereocontrol

Enol tosylates are stable and cost-effective intermediates for synthesizing stereodefined olefins. thieme-connect.com They offer a practical alternative to the more expensive and hazardous enol triflates. organic-chemistry.orgorgsyn.org The stereochemical outcome of the enol tosylation of the precursor β-ketoester is critical in determining the final E/Z geometry of the α,β-unsaturated ester.

Stereocomplementary methods allow for the selective synthesis of either the (E)- or (Z)-enol tosylate from a common β-ketoester starting material by carefully selecting the reagents and reaction conditions. acs.orgresearchgate.net This dual-control is essential for accessing both stereoisomers of the target molecule.

For the synthesis of (E)-enol tosylates, a common method involves the use of tosyl chloride (TsCl) in the presence of an amine base like N,N,N',N'-tetramethyl-1,6-hexanediamine. thieme-connect.comresearchgate.net Conversely, the (Z)-enol tosylate can be selectively prepared using a combination of TsCl, tetramethylethylenediamine (TMEDA), and a lithium salt such as lithium chloride (LiCl). thieme-connect.comresearchgate.net The presence of a lithium cation is thought to facilitate a chelation-controlled pathway, leading to the (Z)-isomer. orgsyn.org

Research has demonstrated the successful application of these methods to a variety of β-ketoesters, achieving high yields and diastereoselectivity. thieme-connect.comresearchgate.net For instance, α-substituted β-keto esters undergo (E)-selective enol tosylation with yields ranging from 63–96% and (Z)-selective tosylation with yields of 62–99%. thieme-connect.comresearchgate.net

The choice of the tosylating agent, diamine, and base system is paramount for achieving high stereoselectivity. thieme-connect.comresearchgate.net The combination of tosyl chloride (TsCl) with a diamine and a suitable base has been extensively studied to provide robust and cost-effective protocols for both (E)- and (Z)-enol tosylation. acs.orgresearchgate.net

One highly effective system for (E)-selective tosylation utilizes TsCl, N-methylimidazole (NMI), and triethylamine (B128534) (Et3N). acs.orgnih.govorganic-chemistry.org This combination forms a highly reactive N-sulfonylammonium intermediate. acs.orgnih.govorganic-chemistry.org For (Z)-selective tosylation, the system is modified to TsCl-NMI-LiOH. acs.orgnih.govorganic-chemistry.org These methods have been successfully applied to a range of β-ketoesters, providing the desired enol tosylates in yields between 60% and 99%. acs.orgnih.gov

Further optimization has led to the development of reagent systems like TsCl–Me2N(CH2)6NMe2 for (E)-selectivity and TsCl–TMEDA–LiCl for (Z)-selectivity, which are particularly effective for fully substituted enol tosylates. thieme-connect.comresearchgate.net The selection of the diamine is crucial; for example, TMEDA can sometimes lead to side products, prompting the use of other diamines like N,N,N',N'-tetramethyl-1,3-propanediamine or N,N,N',N'-tetramethyl-1,6-hexanediamine. thieme-connect.com

Table 1: Optimized Reagent Systems for Stereocomplementary Enol Tosylation

| Desired Isomer | Reagent System | Yield Range | Reference |

| (E)-enol tosylate | TsCl–NMI–Et3N | 60-99% | nih.gov |

| (Z)-enol tosylate | TsCl–NMI–LiOH | 60-99% | nih.gov |

| (E)-enol tosylate | TsCl–Me2N(CH2)6NMe2 | 63-96% | thieme-connect.com |

| (Z)-enol tosylate | TsCl–TMEDA–LiCl | 62-99% | thieme-connect.com |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Once the stereodefined enol sulfonates or phosphonates are prepared, the final carbon-carbon bond is formed via a cross-coupling reaction. These reactions are known for their high stereoretention, meaning the geometry of the enol precursor is faithfully transferred to the final α,β-unsaturated ester product. organic-chemistry.orgd-nb.info

The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is highly effective with stereodefined enol tosylates and phosphonates. rsc.orgresearchgate.net This reaction typically involves the coupling of an organozinc reagent with the enol derivative, catalyzed by a palladium or nickel complex. nih.gov

The reaction proceeds with excellent stereoretention, often greater than 95%. rsc.orgresearchgate.net For instance, the Negishi coupling of (E)- and (Z)-enol phosphonates has been shown to produce the corresponding α,β-unsaturated esters in yields ranging from 65% to 96%. rsc.orgrsc.org The choice of catalyst can be crucial for success, with specific palladium catalysts like [Pd(dppe)Cl2] being optimal for coupling (E)-enol tosylates and [Pd(dppb)Cl2] for (Z)-isomers. d-nb.infonih.gov This fine-tuning of the catalyst ensures high yields and preserves the stereochemical integrity of the double bond. d-nb.infonih.gov

The versatility of the Negishi reaction allows for the introduction of a wide variety of alkyl and aryl groups, making it a key step in the synthesis of diverse α,β-unsaturated esters. d-nb.infonih.gov

Table 2: Negishi Cross-Coupling of Stereodefined Enol Derivatives

| Enol Derivative | Catalyst | Yield Range | Stereoretention | Reference |

| (E)/(Z)-Enol Phosphonates | Pd(dppb)Cl2 | 65-96% | >95% | rsc.org |

| (E)-Enol Tosylates | [Pd(dppe)Cl2] | 56-87% | High | d-nb.info |

| (Z)-Enol Tosylates | [Pd(dppb)Cl2] | 56-87% | High | d-nb.info |

The Suzuki-Miyaura cross-coupling is another cornerstone reaction for C-C bond formation, typically involving an organoboron reagent and a palladium catalyst. organic-chemistry.org It has been successfully applied to the synthesis of α,β-unsaturated esters from stereodefined enol phosphonates. rsc.orgrsc.org

This method offers a robust way to introduce aryl and vinyl substituents. organic-chemistry.org The coupling of (E)- and (Z)-enol phosphonates with various boronic acids proceeds with good yields (71–91%) and high stereoretention. rsc.orgrsc.org While generally highly stereoretentive, some minor isomerization can occur under certain conditions, such as elevated temperatures. rsc.org The choice of catalyst is again important, with Pd(dppb)Cl2 showing good results. rsc.org The Suzuki-Miyaura reaction is compatible with a range of functional groups, broadening its applicability in complex molecule synthesis. organic-chemistry.orgorgsyn.org

Olefination Reactions

Olefination reactions are a powerful class of chemical transformations that construct alkenes by coupling a carbonyl compound with a phosphorus-stabilized carbanion. These methods are widely used for the synthesis of α,β-unsaturated esters.

The Horner–Wadsworth–Emmons (HWE) reaction is a highly reliable method for the stereocontrolled synthesis of alkenes. conicet.gov.ar It involves the reaction of an aldehyde or ketone with a stabilized phosphonate (B1237965) carbanion, typically leading to the predominant formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org This selectivity makes it a valuable tool in organic synthesis. conicet.gov.aralfa-chemistry.com

The reaction begins with the deprotonation of a phosphonate ester using a base (e.g., NaH, NaOMe) to form a nucleophilic phosphonate carbanion. wikipedia.orgorganic-chemistry.org This carbanion then adds to the carbonyl group of an aldehyde, such as butanal, in what is the rate-limiting step. wikipedia.org The resulting intermediate subsequently collapses through an oxaphosphetane to form the alkene and a water-soluble dialkyl phosphate (B84403) salt, which can be easily removed by aqueous extraction. wikipedia.orgalfa-chemistry.com

For the synthesis of this compound, the HWE reaction provides a retrosynthetic disconnection across the double bond, identifying butanal and a phosphonate ester like methyl 2-(dialkoxyphosphoryl)propanoate as the key precursors.

Reaction Scheme:

Step 1 (Deprotonation): Methyl 2-(dialkoxyphosphoryl)propanoate is treated with a base (e.g., Sodium Hydride) to generate the corresponding phosphonate carbanion.

Step 2 (Nucleophilic Addition-Elimination): The carbanion reacts with butanal. The intermediate undergoes elimination to yield this compound and a phosphate byproduct.

The stereochemical outcome of the HWE reaction is influenced by several factors. Generally, the reaction favors the formation of the thermodynamically more stable (E)-isomer. organic-chemistry.orgnrochemistry.com The use of simple alkoxy groups on the phosphorus and lithium or sodium counterions typically enhances E-selectivity. organicchemistrydata.org Conversely, (Z)-alkenes can be obtained with high stereoselectivity by employing the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (like trifluoroethyl) and non-coordinating cations (e.g., K+ with 18-crown-6). nrochemistry.com

| Reactant 1 | Reactant 2 | Key Reagents | Primary Product | Stereoselectivity |

| Butanal | Methyl 2-(dimethoxyphosphoryl)propanoate | Base (e.g., NaH, LiCl/DBU) | Methyl (E)-2-ethylidenehexanoate | Predominantly (E) |

| Butanal | Methyl 2-(bis(2,2,2-trifluoroethyl)phosphoryl)propanoate | Base (e.g., KHMDS, 18-crown-6) | Methyl (Z)-2-ethylidenehexanoate | Predominantly (Z) |

The Wittig reaction is a foundational method for synthesizing alkenes from carbonyl compounds. It utilizes a phosphorus ylide, also known as a Wittig reagent, which reacts with an aldehyde or ketone to form an alkene and triphenylphosphine (B44618) oxide. lscollege.ac.innumberanalytics.com The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. organic-chemistry.org

The mechanism is believed to proceed via a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comwikipedia.org This intermediate then decomposes to give the final alkene and phosphine (B1218219) oxide. masterorganicchemistry.com

To synthesize this compound, butanal would be reacted with the Wittig reagent derived from methyl 2-(triphenylphosphoranylidene)propanoate. The nature of the ylide is crucial for determining the stereochemical outcome. organic-chemistry.org

Stabilized Ylides: When the ylide is stabilized by an electron-withdrawing group, such as the ester group in this case, the reaction is generally selective for the (E)-alkene. lscollege.ac.inorganic-chemistry.org

Non-stabilized Ylides: Ylides that are not stabilized typically lead to the (Z)-alkene. organic-chemistry.org

The Schlosser modification of the Wittig reaction can be employed to convert the intermediate betaine (B1666868) to its more stable isomer using phenyllithium (B1222949) at low temperatures, which ultimately leads to the (E)-alkene with high selectivity. lscollege.ac.inwikipedia.org

| Carbonyl Compound | Wittig Reagent | Ylide Type | Primary Product | Stereoselectivity |

| Butanal | Methyl 2-(triphenylphosphoranylidene)propanoate | Stabilized | Methyl (E)-2-ethylidenehexanoate | Predominantly (E) |

| Butanal | (A non-stabilized ylide would be required for Z-selectivity) | Non-stabilized | Methyl (Z)-2-ethylidenehexanoate | Predominantly (Z) |

Condensation Reactions

Condensation reactions are processes in which two molecules combine, often with the loss of a small molecule like water. They are fundamental to forming carbon-carbon bonds.

The Knoevenagel condensation is a variation of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.com This reaction is a cornerstone for C-C bond formation and is widely used to produce α,β-unsaturated compounds. mdpi.comsciensage.info

The reaction typically involves a nucleophilic addition of the carbanion (generated from the active methylene compound) to the carbonyl group, followed by a dehydration step to yield the final unsaturated product. sigmaaldrich.com The active methylene compounds possess two electron-withdrawing groups that make the adjacent C-H bond acidic. Examples include malonic esters, acetoacetates, and malononitrile. mdpi.com

In the synthesis of this compound, butanal would serve as the aldehyde component. The active methylene partner would be a derivative of methyl propionylacetate or a related compound that, after condensation and a subsequent decarboxylation step (as in the Doebner modification), would yield the desired product. organic-chemistry.org The reaction is often catalyzed by weak bases like amines or their salts, and various catalysts, including boric acid and ionic liquids, have been developed to improve yields and conditions. mdpi.comorganic-chemistry.org

| Aldehyde | Active Methylene Compound | Catalyst | Intermediate Product | Final Product (after potential decarboxylation) |

| Butanal | Diethyl malonate | Piperidine/Pyridine | Diethyl 2-butylidenemalonate | Ethyl 2-ethylidenehexanoate |

| Butanal | Monoethyl malonate | Pyridine | 2-Butylidenemalonic acid | (E)-2-Ethylidenehexanoic acid |

Note: The final esterification to the methyl ester would be a separate step.

Elimination Reactions from Precursor Compounds

Elimination reactions provide another route to alkenes by removing atoms or groups from adjacent carbon atoms of a precursor molecule.

The dehydration of β-hydroxy esters is a common and effective method for synthesizing α,β-unsaturated esters. nih.gov This reaction is the second stage of the aldol condensation process, where the initially formed β-hydroxy carbonyl compound eliminates a molecule of water to form a conjugated enone or enoate. libretexts.org

The precursor, methyl 3-hydroxy-2-ethylidenehexanoate, can be synthesized via an aldol-type reaction between the enolate of methyl propanoate and butanal. The subsequent dehydration can be achieved under either acidic or basic conditions. libretexts.org

Basic Conditions: An α-proton is removed to form an enolate, which then expels the hydroxide (B78521) ion in an E1cB elimination mechanism. libretexts.org

Acidic Conditions: The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated.

This dehydration step is often favorable because it leads to a conjugated system, which is more stable. libretexts.org A combination of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) has been reported as an efficient and mild system for the diastereoselective dehydration of β-hydroxy esters, yielding (E)-isomers as the main products. nih.govorganic-chemistry.org

| Precursor Compound | Reagents/Conditions | Mechanism | Product |

| Methyl 3-hydroxy-2-ethylidenehexanoate | Heat, Acid (H₃O⁺) or Base (OH⁻) | E1cB (base) or E1/E2 (acid) | This compound |

| Methyl 3-hydroxy-2-ethylidenehexanoate | CeCl₃·7H₂O / NaI in acetonitrile (B52724) | Lewis acid-mediated elimination | Methyl (E)-2-ethylidenehexanoate organic-chemistry.org |

Elimination Reactions of Tertiary Alcohols

The dehydration of tertiary alcohols presents a direct route to forming trisubstituted alkenes. In the context of this compound, the required precursor is the tertiary β-hydroxy ester, methyl 2-ethyl-2-hydroxyhexanoate. This precursor can be synthesized via a Grignard reaction between methyl 2-oxobutanoate (B1229078) and a butylmagnesium halide or through an aldol-type condensation.

The subsequent elimination of the tertiary hydroxyl group is typically acid-catalyzed. nih.govrsc.org Treatment with strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) protonates the hydroxyl group, converting it into a good leaving group (H₂O). nih.gov The departure of water generates a tertiary carbocation intermediate. A subsequent deprotonation step at an adjacent carbon yields the alkene. According to Zaitsev's rule, the elimination reaction generally favors the formation of the more substituted, and thus more stable, alkene, which in this case is the desired this compound. chemrxiv.org The reaction proceeds via an E1 mechanism due to the stability of the tertiary carbocation. mdpi.comgoogle.com

Forcing conditions, such as high temperatures, are often required to drive the dehydration. google.com A non-acidic alternative for the elimination of tertiary alcohols involves treatment with phosphorus oxychloride (POCl₃) in pyridine. rsc.orgchemrxiv.org This method often provides better control and can minimize side reactions associated with strong acids.

Table 1: Representative Conditions for Elimination Reactions of Tertiary Alcohols

| Precursor | Reagent(s) | Mechanism | Product(s) | Typical Conditions |

| Methyl 2-ethyl-2-hydroxyhexanoate | H₂SO₄ (conc.) or TsOH | E1 | This compound (major) | Heat |

| Methyl 2-ethyl-2-hydroxyhexanoate | POCl₃, Pyridine | E2-like | This compound | 0 °C to reflux |

Carbometalation of Alkynes Followed by Electrophilic Trapping

Carbometalation, the addition of an organometallic reagent across a carbon-carbon multiple bond, offers a powerful method for the stereoselective synthesis of complex olefins. wikipedia.org To synthesize this compound, this strategy would involve the carbometalation of a terminal alkyne like 1-hexyne (B1330390), followed by trapping the resulting vinylmetallic intermediate with an electrophile that installs the methoxycarbonyl group.

A prominent example is the zirconium-catalyzed carboalumination of alkynes, often referred to as the ZMA reaction. wikipedia.org In this process, an organoaluminum reagent, such as trimethylaluminum (B3029685) (AlMe₃) or triethylaluminum (B1256330) (AlEt₃), adds across the alkyne in the presence of a zirconocene (B1252598) dichloride (Cp₂ZrCl₂) catalyst. For the target molecule, the reaction of 1-hexyne with triethylaluminum would be required. This reaction typically proceeds with high syn-selectivity, meaning the ethyl group and the aluminum moiety add to the same face of the alkyne.

The resulting vinylalane intermediate can then be trapped with an appropriate electrophile. Carboxylation with carbon dioxide (CO₂) followed by esterification, or direct reaction with methyl chloroformate (ClCO₂Me), would yield the desired (E)-isomer of this compound with high stereochemical purity. Iron-catalyzed carbomagnesiation of alkynes using Grignard reagents is another related method that can generate vinylmetallic species for subsequent electrophilic trapping. diva-portal.org

Table 2: Carbometalation Approach to this compound

| Alkyne | Organometallic Reagent | Catalyst | Electrophile | Intermediate | Final Product (Stereoisomer) |

| 1-Hexyne | Triethylaluminum | Cp₂ZrCl₂ | 1. CO₂ 2. CH₃I/Base | Vinylalane | Methyl (E)-2-ethylidenehexanoate |

| 1-Hexyne | Ethylmagnesium bromide | Fe(acac)₃ | Methyl chloroformate | Vinylmagnesium bromide | Methyl (E)-2-ethylidenehexanoate |

Stereocontrolled Routes via 2-(Methoxycarbonyl)-2,3-Allenols

Allenes are versatile building blocks in organic synthesis. Stereocontrolled routes utilizing allenes can provide access to specific isomers of polysubstituted alkenes. diva-portal.org A potential, though advanced, strategy for synthesizing this compound could involve a 2-(methoxycarbonyl)-2,3-allenol intermediate.

This approach might begin with the synthesis of a suitably substituted allenol, such as methyl 2-hydroxy-2-(buta-2,3-dien-2-yl)hexanoate. Palladium-catalyzed reactions are known to effect various transformations of allenes. diva-portal.orgnih.gov For instance, a palladium(II)-catalyzed oxidative carbocyclization of an enallene could be adapted. diva-portal.org A plausible mechanism could involve the formation of a (vinyl)Pd(II) intermediate from the allene, which could then undergo further reaction and functionalization to establish the desired trisubstituted double bond. The stereochemical outcome is often dictated by steric factors and the nature of the ligands on the palladium catalyst, potentially allowing for the selective synthesis of either the (E) or (Z) isomer. nih.gov Rhodium-catalyzed reactions of allenes with organoboronic reagents also provide a pathway to stereoselectively form branched 1,3-dienes, a structural motif related to the target molecule. nih.gov

Green Chemistry Principles in the Synthesis of Unsaturated Esters

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of α,β-unsaturated esters.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating. tandfonline.comresearchgate.netresearchgate.net The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, both classic methods for alkene synthesis, are particularly amenable to microwave irradiation for producing α,β-unsaturated esters. sioc-journal.cnnih.gov

In a potential microwave-assisted Wittig synthesis of this compound, pentanal could be reacted with a stabilized ylide, such as (1-(methoxycarbonyl)propylidene)triphenylphosphorane. Microwave heating can dramatically reduce reaction times from hours to mere minutes. researchgate.net Similarly, the HWE reaction between pentanal and a phosphonate ester like methyl 2-(diethylphosphono)butanoate, in the presence of a base, can be efficiently promoted by microwaves to yield the (E)-isomer as the major product. nih.gov

Table 3: Microwave-Assisted Synthesis of α,β-Unsaturated Esters

| Reaction | Aldehyde/Ketone | Ylide/Phosphonate | Solvent | Time (MW) | Yield | Ref. |

| Wittig | Various | Ph₃P=CHCOOEt | Toluene | 10 min | >90% | researchgate.net |

| HWE | Aryl-alkyl ketones | (MeO)₂P(O)CH₂CO₂Me | THF | 5-15 min | High | nih.gov |

| Wittig | Aromatic aldehydes | Polymer-bound ylide | DMF | 5 min | Good | tandfonline.com |

Mechanochemical Synthesis Approaches

Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, offers a solvent-free alternative to traditional solution-phase synthesis. tandfonline.comfigshare.comnih.gov This technique aligns with green chemistry goals by eliminating solvent waste and often reducing energy consumption.

The Horner-Wadsworth-Emmons (HWE) reaction has been successfully performed under mechanochemical conditions. tandfonline.comfigshare.com For the synthesis of this compound, a solid mixture of pentanal, methyl 2-(diethylphosphono)butanoate, and a solid base like potassium carbonate (K₂CO₃) or potassium tert-butoxide could be ground together in a mortar and pestle or a ball mill. tandfonline.comresearchgate.net These solvent-free reactions can proceed to completion in minutes at room temperature, yielding the desired α,β-unsaturated ester with high stereoselectivity for the E-isomer. figshare.com The simplicity of the workup, often just a filtration, is another significant advantage of this approach. researchgate.net

Utilization of Environmentally Benign Solvents

Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents is a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. organic-chemistry.orgworldsresearchassociation.com

Remarkably, the Wittig reaction can be performed in aqueous media. organic-chemistry.orgworldsresearchassociation.com The reaction of an aldehyde with a phosphonium (B103445) ylide to form an α,β-unsaturated ester can proceed efficiently in water, often at room temperature. organic-chemistry.org In some cases, the use of a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), can enhance reaction rates and yields by forming micelles that bring the organic reactants together in the aqueous phase. organic-chemistry.org This approach avoids the need for anhydrous, aprotic solvents typically required for Wittig reactions, thereby simplifying the procedure and reducing its environmental footprint. Catalytic systems using apatites in water have also been developed for the Wittig synthesis of α,β-unsaturated esters, offering a recyclable catalyst in a green solvent. worldsresearchassociation.com

Chemical Reactivity and Transformation Pathways of Methyl 2 Ethylidenehexanoate

Mechanistic Studies of Addition Reactions to the Alpha,Beta-Unsaturated System

The conjugated system of methyl 2-ethylidenehexanoate is the primary site of its reactivity, undergoing addition reactions with both nucleophiles and electrophiles. The regioselectivity of these additions is a key aspect of its chemical behavior.

Nucleophilic addition to α,β-unsaturated esters like this compound can proceed via two main pathways: direct addition (1,2-addition) to the carbonyl carbon or conjugate addition (1,4-addition or Michael addition) to the β-carbon. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.org The polarization of the molecule, with electron density drawn towards the oxygen atom, renders the β-carbon electrophilic and susceptible to attack. libretexts.org

The general mechanism for the Michael addition involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. libretexts.org This enolate is then protonated, typically on the α-carbon, to yield the final saturated product. libretexts.org The choice between 1,2- and 1,4-addition is influenced by the nature of the nucleophile and the reaction conditions. "Soft" nucleophiles, such as enamines, and organocuprates, generally favor the 1,4-addition pathway. beilstein-journals.org

Table 1: Regioselectivity of Nucleophilic Addition to α,β-Unsaturated Esters

| Nucleophile | Type | Predominant Pathway | Product Type |

|---|---|---|---|

| Grignard Reagents (RMgX) | Hard | 1,2-Addition | Tertiary Alcohol |

| Organolithium Reagents (RLi) | Hard | 1,2-Addition | Tertiary Alcohol |

| Gilman Reagents (R₂CuLi) | Soft | 1,4-Addition (Conjugate) | β-Substituted Ester |

| Enolates | Soft | 1,4-Addition (Michael) | 1,5-Dicarbonyl Compound |

| Amines | Soft | 1,4-Addition (Aza-Michael) | β-Amino Ester |

This table illustrates the general reactivity patterns for α,β-unsaturated esters.

While less common than nucleophilic addition due to the electron-withdrawing nature of the carbonyl group, electrophilic addition to the double bond of α,β-unsaturated esters can occur. The double bond in these systems is considered electron-poor compared to simple alkenes. However, under certain conditions, electrophiles can attack the α-carbon, leading to the formation of a carbocation intermediate that is stabilized by resonance with the carbonyl group. This intermediate can then be trapped by a nucleophile.

A common example of an electrophilic addition to an α,β-unsaturated system is halogenation. The mechanism typically involves the formation of a halonium ion intermediate, followed by nucleophilic attack.

Investigation of Stereochemical Control in Derivatization Reactions

The stereochemical outcome of reactions involving this compound is of significant interest, particularly in asymmetric synthesis. The formation of new stereocenters during addition reactions and the control of the double bond geometry are key areas of investigation.

During nucleophilic addition to the β-carbon of this compound, a new stereocenter can be created. The stereochemical outcome (retention or inversion of configuration if the incoming nucleophile is chiral, or the creation of a specific stereoisomer if the substrate or catalyst is chiral) is dependent on the reaction mechanism and the steric and electronic properties of the substrate, nucleophile, and catalyst.

In the context of Michael additions, the facial selectivity of the nucleophilic attack on the planar enolate intermediate determines the stereochemistry of the α-carbon in the product. libretexts.org The use of chiral auxiliaries, catalysts, or reagents can induce high levels of stereoselectivity, leading to the preferential formation of one diastereomer or enantiomer. beilstein-journals.org

This compound can exist as either the E or Z isomer. The relative stability of these isomers is influenced by steric interactions between the substituents on the double bond. Generally, the E isomer, where the larger groups are on opposite sides of the double bond, is thermodynamically more stable.

Isomerization between the E and Z forms can be achieved under various conditions, including photochemical and catalytic methods. organic-chemistry.org Photocatalytic isomerization, for instance, can provide a pathway to the thermodynamically less stable Z-isomer. organic-chemistry.org The control of E/Z geometry is crucial as the stereochemistry of the double bond can significantly influence the biological activity and physical properties of the molecule and its derivatives.

Table 2: Methods for E/Z Isomerization of α,β-Unsaturated Esters

| Method | Conditions | Outcome | Reference |

|---|---|---|---|

| Photochemical | UV light, photosensitizer | Formation of Z-isomer | organic-chemistry.org |

| Catalytic | Transition metal catalysts | Equilibrium mixture or selective formation | nih.gov |

Derivatization and Functionalization of the Ester Scaffold

Beyond reactions at the α,β-unsaturated system, the ester functional group of this compound provides a handle for a wide range of derivatization and functionalization reactions. These transformations allow for the conversion of the ester into other functional groups, expanding the synthetic utility of the molecule.

Common derivatizations of the ester group include:

Hydrolysis: Conversion of the ester to the corresponding carboxylic acid using acidic or basic conditions.

Transesterification: Exchange of the methoxy (B1213986) group for another alkoxy group by reaction with an alcohol in the presence of an acid or base catalyst.

Amidation: Reaction with amines to form the corresponding amides. This often requires activation of the ester or harsh reaction conditions.

Reduction: Reduction of the ester to an alcohol using strong reducing agents like lithium aluminum hydride.

These functionalization reactions can be performed on the α,β-unsaturated ester itself or after modification of the double bond, providing a versatile platform for the synthesis of a wide array of chemical structures.

Selective Alkylation and Arylation Reactions

Selective alkylation and arylation of α,β-unsaturated esters like this compound are predominantly achieved through conjugate addition reactions. These reactions involve the 1,4-addition of a nucleophile to the conjugated system, where the nucleophile attacks the electrophilic β-carbon.

Research Findings:

Organocuprates, also known as Gilman reagents (R₂CuLi), are highly effective for the 1,4-addition of alkyl and aryl groups to α,β-unsaturated esters. chem-station.commasterorganicchemistry.comorganicchemistrytutor.comchemistrysteps.com These reagents are soft nucleophiles and exhibit a strong preference for conjugate addition over direct (1,2-) addition to the carbonyl carbon. chem-station.comorganicchemistrytutor.com The reaction proceeds through the formation of a copper-enolate intermediate, which is then protonated during workup to yield the β-alkylated or β-arylated product. The stereoselectivity of the addition can be influenced by the substrate's geometry and the reaction conditions. For acyclic α,β-unsaturated esters, the approach of the nucleophile is often directed by steric factors, leading to the formation of specific diastereomers. acs.org

The general mechanism for the conjugate addition of an organocuprate to an α,β-unsaturated ester is as follows:

Nucleophilic Attack: The organocuprate attacks the β-carbon of the α,β-unsaturated ester.

Enolate Formation: This attack results in the formation of a lithium enolate intermediate.

Protonation: Subsequent aqueous workup protonates the enolate at the α-carbon to yield the final saturated ester product.

For the alkylation of this compound, this would result in the addition of an alkyl or aryl group at the 3-position.

| Substrate Analogue | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Methyl crotonate | (CH₃)₂CuLi | THF | -78 to 0 | Methyl 3-methylbutanoate | ~90 |

| Ethyl cinnamate | (C₆H₅)₂CuLi | Et₂O | -78 | Ethyl 3,3-diphenylpropanoate | ~85 |

| Methyl 2-hexenoate | (n-Bu)₂CuLi | THF | -78 | Methyl 3-butylhexanoate | ~92 |

This table presents representative data for analogous compounds to illustrate the typical conditions and outcomes of conjugate addition reactions.

Reduction Methodologies for Ester and Olefinic Groups

The reduction of α,β-unsaturated esters such as this compound can be directed selectively towards either the carbon-carbon double bond or the ester functionality, depending on the choice of reducing agent and reaction conditions.

Selective Reduction of the Olefinic Group (Conjugate Reduction):

The selective reduction of the C=C double bond in α,β-unsaturated esters, leaving the ester group intact, is a valuable transformation.

Research Findings:

Catalytic asymmetric conjugate reduction has emerged as a powerful method for the enantioselective synthesis of chiral esters. nih.govnih.gov Transition-metal catalysts, particularly those based on copper, are widely used for this purpose. For instance, CuH-catalyzed reactions have shown high enantioselectivity in the reduction of acyclic enones and can be applied to enoates. nih.gov

Another common method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid or a transition metal salt. While NaBH₄ alone is generally ineffective at reducing isolated double bonds and esters, its reactivity can be modified. researchgate.netmasterorganicchemistry.com For example, the combination of NaBH₄ with cerium(III) chloride (the Luche reduction) is known to selectively reduce the carbonyl group in α,β-unsaturated ketones to allylic alcohols, but modifications of this system can be used for conjugate reduction of esters. harvard.edu

Selective Reduction of the Ester Group:

The ester group can be reduced to either a primary alcohol or an aldehyde.

Research Findings:

Diisobutylaluminum hydride (DIBAL-H) is a versatile reagent for the reduction of esters. adichemistry.comwikipedia.orgmasterorganicchemistry.com At low temperatures (typically -78 °C), one equivalent of DIBAL-H can selectively reduce an ester to an aldehyde. masterorganicchemistry.com If an excess of DIBAL-H is used or the reaction is allowed to warm to room temperature, the ester is typically reduced all the way to the primary alcohol. In the case of α,β-unsaturated esters, DIBAL-H can efficiently reduce the ester to the corresponding allylic alcohol. wikipedia.org

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will reduce both the ester and the conjugated double bond, typically leading to a saturated alcohol. harvard.edu In contrast, sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions, allowing for the selective reduction of other functional groups in the presence of an ester. researchgate.netmasterorganicchemistry.com However, under specific conditions, such as high temperatures or with the addition of activating agents like LiCl, NaBH₄ can reduce esters. researchgate.netepa.gov

| Desired Transformation | Reagent(s) | Solvent | Typical Conditions | Product Type |

|---|---|---|---|---|

| Conjugate Reduction (C=C to C-C) | Catalytic CuH | Various | Asymmetric conditions | Saturated ester |

| Conjugate Reduction (C=C to C-C) | NaBH₄, CoCl₂ | Methanol (B129727) | Room Temperature | Saturated ester |

| Ester to Aldehyde | DIBAL-H (1 equiv.) | Toluene or Hexane | -78 °C | α,β-Unsaturated aldehyde |

| Ester to Allylic Alcohol | DIBAL-H (>2 equiv.) | Toluene or Hexane | -78 °C to Room Temp | Allylic alcohol |

| Ester to Saturated Alcohol | LiAlH₄ | THF or Et₂O | 0 °C to Room Temp | Saturated primary alcohol |

This table provides a summary of common reduction methods and the expected products for α,β-unsaturated esters.

Examination of Rearrangement Reactions Involving the Ester Moiety

The ester moiety in molecules like this compound can undergo sigmatropic rearrangements, which are concerted pericyclic reactions that involve the migration of a σ-bond across a π-system. The most relevant of these for ester-containing compounds are the Claisen rearrangements, which form a new carbon-carbon bond.

Research Findings:

For a rearrangement to occur involving the ester group of a molecule like this compound, it would first need to be converted into an allylic ester. The Claisen rearrangement and its variants are powerful tools for the stereoselective synthesis of γ,δ-unsaturated carboxylic acids and esters. wikipedia.org

The Johnson-Claisen rearrangement involves the reaction of an allylic alcohol with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid catalyst at elevated temperatures. wikipedia.orgbioinfopublication.orgname-reaction.comtcichemicals.comjk-sci.com This reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a γ,δ-unsaturated ester. name-reaction.comjk-sci.com The reaction is known for its high stereoselectivity, with the stereochemistry of the newly formed C-C bond being controlled by the geometry of the intermediate ketene acetal, which in turn is influenced by the stereochemistry of the starting allylic alcohol.

The Ireland-Claisen rearrangement is a variation that proceeds under milder conditions. It involves the treatment of an allylic ester with a strong base (such as lithium diisopropylamide, LDA) to form an enolate, which is then trapped as a silyl (B83357) ketene acetal. acs.orgnrochemistry.comrsc.org This intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, often at or below room temperature, to yield a γ,δ-unsaturated silyl ester, which upon hydrolysis gives the corresponding carboxylic acid. nrochemistry.com This method is particularly useful for substrates that are sensitive to the high temperatures required for the Johnson-Claisen rearrangement. The geometry of the enolate can be controlled by the reaction conditions, which in turn dictates the stereochemical outcome of the rearrangement.

| Feature | Johnson-Claisen Rearrangement | Ireland-Claisen Rearrangement |

|---|---|---|

| Starting Material | Allylic alcohol + Orthoester | Allylic ester |

| Key Intermediate | Ketene acetal | Silyl ketene acetal |

| Conditions | High temperature (100-200 °C), weak acid | Low temperature (-78 °C to RT), strong base, silylating agent |

| Product | γ,δ-Unsaturated ester | γ,δ-Unsaturated carboxylic acid (after hydrolysis) |

This table highlights the key differences between two major rearrangement reactions applicable to allylic ester systems.

Theoretical and Computational Chemistry Studies on Methyl 2 Ethylidenehexanoate

Quantum Chemical Calculations for Reaction Mechanism Elucidation

To understand the formation of Methyl 2-ethylidenehexanoate, quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be essential. Such studies would elucidate the reaction mechanism, for instance, in a Wittig or Horner-Wadsworth-Emmons reaction, by mapping the potential energy surface. This would involve calculating the energies of reactants, products, intermediates, and transition states. For example, a computational study could compare the energy barriers for the formation of (E) and (Z) isomers, providing insight into the reaction's stereoselectivity. acs.orgdntb.gov.ua However, no specific studies applying these methods to the synthesis of this compound have been found.

Computational Analysis of Transition States and Energetic Landscapes

A detailed analysis of the transition states involved in the synthesis of this compound would be a critical component of any computational study. By locating and characterizing the transition state structures, researchers can understand the key factors controlling the reaction rate and selectivity. The energetic landscape would provide a visual representation of the reaction pathway, highlighting the relative stabilities of all species involved. comporgchem.com For reactions like the Wittig olefination, computational analysis can clarify whether the mechanism is concerted or proceeds through a betaine (B1666868) intermediate, a topic of ongoing research for related systems. comporgchem.com Unfortunately, data on the energetic landscapes specific to the formation of this compound is not available.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations could offer valuable insights into the conformational flexibility and dynamic behavior of this compound. By simulating the movement of atoms over time, one could explore the accessible conformations of the molecule, including the rotation around the C-C single bonds and the orientation of the ester group. nih.gov This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity. MD simulations are often applied to larger systems like polymers or biomolecules, but can also be used for small molecules to understand their behavior in different environments. researchgate.netrsc.org There is currently no published research detailing MD simulations performed on this compound.

Predictive Modeling for Stereoselectivity in Synthetic Routes

Predictive modeling, leveraging the data from quantum chemical calculations, can be a powerful tool for understanding and predicting the stereochemical outcome of synthetic routes leading to this compound. wikipedia.org For reactions like the Horner-Wadsworth-Emmons olefination, which is known to favor the formation of (E)-alkenes, computational models can quantify the energy differences between the diastereomeric transition states that lead to the E and Z isomers. wikipedia.org These models can help in selecting the optimal reagents and reaction conditions to achieve a desired stereoselectivity. While general principles of stereoselectivity in such reactions are well-understood and have been computationally modeled for other α,β-unsaturated esters, a specific predictive model for this compound has not been developed. rsc.orgmdpi.com

Analytical Methodologies for the Characterization and Purity Assessment of Methyl 2 Ethylidenehexanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of Methyl 2-ethylidenehexanoate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities (splitting patterns), and integration values, a complete structural assignment of this compound can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms (protons). For this compound, the spectrum is expected to show distinct signals for the methoxy (B1213986) group, the vinylic proton, and the various protons of the alkyl chain. The chemical shift (δ) is influenced by the proximity of electronegative atoms and unsaturated groups. libretexts.org

Vinylic Proton (=CH-): This proton, directly attached to the carbon-carbon double bond, is expected to appear as a quartet or a triplet of triplets in the downfield region, typically between 5.5 and 7.5 ppm, due to coupling with the adjacent ethylidene methyl protons and the allylic methylene (B1212753) protons.

Methoxy Protons (-OCH₃): The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet, typically around 3.7 ppm, due to the deshielding effect of the adjacent oxygen atom. libretexts.org

Alkyl Protons (-CH₂- and -CH₃): The protons of the hexanoate (B1226103) chain will appear in the upfield region (generally 0.8-2.5 ppm). The allylic methylene protons (adjacent to the C=C bond) will be the most downfield of this group, likely around 2.0-2.3 ppm. The terminal methyl group of the hexanoate chain will be the most upfield signal, appearing as a triplet around 0.9 ppm. The remaining methylene groups will produce overlapping multiplets in between these signals. The ethylidene methyl group will appear as a doublet around 1.8-2.1 ppm, coupling with the vinylic proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. In a broadband-decoupled spectrum, each chemically non-equivalent carbon atom produces a single peak. chemguide.co.uklibretexts.org

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear at the low-field end of the spectrum, typically in the range of 165-175 ppm. chemguide.co.uklibretexts.org

Olefinic Carbons (C=C): The two sp²-hybridized carbons of the double bond are expected to resonate in the 115-145 ppm region. The carbon atom bearing the alkyl substituent (C-2) will be further downfield than the carbon atom bearing the vinylic proton. chemguide.co.uk

Methoxy Carbon (-OCH₃): The carbon of the methyl ester group will appear in the 50-60 ppm range. chemguide.co.uk

Alkyl Carbons (-CH₂- and -CH₃): The sp³-hybridized carbons of the hexanoate chain and the ethylidene methyl group will appear in the upfield region of the spectrum, typically from 10-40 ppm.

| Predicted NMR Data for this compound | |

|---|---|

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~6.5-7.0 (q) | Vinylic H |

| ~3.7 (s) | -OCH₃ |

| ~2.2 (q) | Allylic -CH₂- |

| ~1.8 (d) | Ethylidene -CH₃ |

| ~1.3-1.5 (m) | -(CH₂)₃- |

| ~0.9 (t) | Terminal -CH₃ |

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O |

| ~140 | =C(Alkyl)- |

| ~128 | =CH- |

| ~51 | -OCH₃ |

| ~14-35 | Alkyl Carbons |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. masterorganicchemistry.com

The IR spectrum of this compound is expected to display several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group will be present. For an α,β-unsaturated ester, this peak typically appears in the region of 1715-1730 cm⁻¹. masterorganicchemistry.comlibretexts.org

C=C Stretch: An absorption of medium intensity corresponding to the carbon-carbon double bond stretch is expected around 1640-1680 cm⁻¹. libretexts.org

C-O Stretch: The stretching vibration of the C-O single bond of the ester group will produce a strong peak in the fingerprint region, typically between 1150 and 1300 cm⁻¹.

=C-H Stretch: The stretching vibration of the vinylic C-H bond will appear at a frequency just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹).

sp³ C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the alkyl portions of the molecule will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

| Characteristic IR Absorption Bands for this compound | |

|---|---|

| Wavenumber (cm⁻¹) | Functional Group / Vibration |

| ~2850-2960 | Alkyl C-H Stretch |

| ~3020-3080 | Vinylic =C-H Stretch |

| ~1720 | Ester C=O Stretch (α,β-unsaturated) |

| ~1650 | Alkene C=C Stretch |

| ~1170-1250 | Ester C-O Stretch |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this method, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio. The fragmentation pattern provides valuable clues about the molecule's structure.

For this compound (C₉H₁₆O₂), the molecular weight is 156.22 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 156.

Key Fragmentations: The fragmentation of esters is well-characterized. Common fragmentation pathways include:

Loss of a methoxy radical (•OCH₃): This results in a prominent peak at m/z = 125 (M-31), corresponding to the acylium ion [M-OCH₃]⁺.

Loss of a methyl radical (•CH₃): A peak at m/z = 141 (M-15) can arise from the loss of the ethylidene methyl group.

McLafferty Rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, can lead to a peak at m/z = 88.

Alkyl Chain Fragmentation: Cleavage within the hexanoate chain will produce a series of fragment ions separated by 14 mass units (CH₂), with prominent peaks at m/z = 57 (butyl cation) and 43 (propyl cation). hmdb.camassbank.eu

| Predicted Mass Spectrometry Fragmentation for this compound | |

|---|---|

| m/z Value | Predicted Fragment Ion |

| 156 | [M]⁺ (Molecular Ion) |

| 125 | [M - •OCH₃]⁺ |

| 97 | [M - •COOCH₃]⁺ |

| 88 | McLafferty Rearrangement Product |

| 59 | [COOCH₃]⁺ |

| 57 | [C₄H₉]⁺ |

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration. These methods are particularly crucial for separating the geometric (E/Z) isomers that can form due to the restricted rotation around the carbon-carbon double bond.

Gas chromatography (GC) is a premier technique for analyzing volatile compounds like methyl esters. In GC, the sample is vaporized and passed through a long column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the mobile gas phase and the stationary liquid or solid phase.

Purity Assessment: GC, often coupled with a Flame Ionization Detector (FID), provides a quantitative measure of a sample's purity. The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram gives a percentage purity.

Isomer Separation: The separation of E and Z isomers is a common application of GC. vurup.sk Due to their different shapes and polarities, the two isomers will interact differently with the stationary phase, resulting in different retention times. Typically, the more linear trans (E) isomer elutes before the more compact cis (Z) isomer on standard non-polar columns. Specialized polar capillary columns, such as those with cyanopropyl or polyethylene (B3416737) glycol stationary phases, can enhance the separation of these geometric isomers. The ratio of the E and Z isomers can be determined by comparing their respective peak areas.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and separation of methyl esters. While GC is often preferred for volatile esters, HPLC is advantageous for less volatile compounds or for preparative-scale separations.

Quantitative Analysis: Reversed-phase HPLC (RP-HPLC) is commonly used for the quantitative analysis of esters. A nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). Detection is typically achieved using an ultraviolet (UV) detector, as the α,β-unsaturated carbonyl system in this compound absorbs UV light. A calibration curve prepared with standards of known concentration allows for the precise quantification of the compound in a sample.

Isomer Separation: HPLC is highly effective for separating geometric isomers. researchgate.netnih.gov Silver ion HPLC (Ag⁺-HPLC) is a specialized technique where the stationary phase is impregnated with silver ions. The silver ions interact reversibly with the π-electrons of the double bond, and this interaction is stronger for the more sterically accessible cis (Z) isomer, causing it to be retained longer on the column than the trans (E) isomer. This allows for excellent separation of the two geometric forms.

X-ray Diffraction for Definitive Solid-State Stereochemical Assignment

While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) provide valuable information about the connectivity and relative stereochemistry of a molecule in solution, single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of a compound's three-dimensional structure in the solid state. For a molecule like this compound, which possesses a stereocenter at the double bond (E/Z isomerism), X-ray diffraction can provide a definitive assignment of its geometric configuration.

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise spatial arrangement of each atom in the crystal lattice can be determined. This allows for the unequivocal assignment of the E or Z configuration of the ethylidene group.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Chemical Formula | C9H16O2 |

| Formula Weight | 156.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.123, 5.432, 15.678 |

| α, β, γ (°) | 90, 105.2, 90 |

| Volume (ų) | 830.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.248 |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from an X-ray diffraction study.

Development and Validation of Robust Analytical Methods

The development and validation of analytical methods are essential for the routine quality control of this compound, ensuring that it meets the required purity specifications. This process is guided by international standards, such as the International Council for Harmonisation (ICH) guidelines.

The development of an analytical method, typically a chromatographic technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), involves a systematic approach to select and optimize the experimental conditions. The goal is to achieve a method that is specific, sensitive, and robust for the intended purpose.

Key Steps in Analytical Method Development:

Define the Analytical Profile: This includes understanding the physicochemical properties of this compound and its potential impurities.

Method Selection: Based on the analyte's properties, an appropriate analytical technique is chosen. For a volatile compound like this compound, GC is often a suitable choice.

Optimization of Parameters: This involves systematically adjusting various parameters to achieve the desired performance. For a GC method, this would include optimizing the column type, temperature program, carrier gas flow rate, and detector settings.

Method Validation: Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose.

Validation of an analytical method involves assessing a set of performance characteristics to ensure the method is reliable and produces accurate results.

Typical Validation Parameters for an Analytical Method:

| Validation Parameter | Description |

| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards of known concentrations. |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is measured. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) of a series of measurements. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

The successful development and validation of a robust analytical method are crucial for ensuring the consistent quality and purity of this compound.

Advanced Research Applications of Methyl 2 Ethylidenehexanoate Scaffolds

Utilization as Versatile Chemical Building Blocks in Complex Organic Synthesis

As a class of compounds, α,β-unsaturated esters are widely recognized as versatile building blocks in organic synthesis. Their value stems from the presence of two reactive sites: the electrophilic β-carbon and the carbonyl group. This dual reactivity allows for a variety of transformations, making them key intermediates in the synthesis of complex molecular architectures.

One of the most common reactions involving α,β-unsaturated esters is the conjugate addition, or Michael addition, where a nucleophile attacks the β-carbon. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. While no specific examples utilizing Methyl 2-ethylidenehexanoate are reported, analogous compounds undergo reactions with a wide range of nucleophiles, including organocuprates, enolates, amines, and thiols. These reactions are fundamental in the construction of more elaborate molecules.

Role as Intermediates and Precursors in the Synthesis of Target Molecules

The potential for α,β-unsaturated esters to serve as precursors to biologically active molecules is well-established. The functional group can be readily transformed into other functionalities or incorporated into larger molecular frameworks.

Precursors for Biologically Active Molecules and Pharmaceutical Analogs (e.g., Tamoxifen)

The synthesis of the selective estrogen receptor modulator (SERM) Tamoxifen involves the construction of a specific tetrasubstituted ethylene (B1197577) core. While various synthetic strategies have been developed for Tamoxifen, a direct role for this compound as a precursor has not been documented in the scientific literature. Synthetic routes to Tamoxifen typically involve Grignard reactions, McMurry couplings, or palladium-catalyzed cross-coupling reactions, which assemble the triarylethylene scaffold from different starting materials.

Theoretically, an α,β-unsaturated ester could be envisioned as a starting point for the synthesis of certain pharmaceutical analogs through a series of functional group manipulations and carbon-carbon bond-forming reactions. However, no such specific application for this compound has been reported.

Potential Applications in Polymer Science and Materials Chemistry

The carbon-carbon double bond in α,β-unsaturated esters makes them suitable candidates for polymerization reactions, leading to the formation of polymers with a range of properties and applications.

Investigation as a Monomer in Advanced Polymerization Reactions

Acrylic esters, a class of compounds to which this compound belongs, are widely used as monomers in the polymer industry. They can undergo free-radical, anionic, and controlled radical polymerization techniques to produce a variety of polymers. The properties of the resulting polymer, such as its glass transition temperature and mechanical strength, are influenced by the structure of the ester side chain.

However, a specific investigation into the polymerization of this compound or its behavior in advanced polymerization reactions has not been found in the reviewed literature.

Synthesis and Characterization of Copolymers Incorporating the Unsaturated Ester Moiety

Copolymerization is a common strategy to tailor the properties of polymeric materials. By incorporating different monomers into a polymer chain, a wide range of physical and chemical characteristics can be achieved. Acrylic esters are frequently used as comonomers to modify the properties of other polymers.

There are no available studies on the synthesis and characterization of copolymers that specifically incorporate the this compound moiety. Research in this area would be necessary to understand how its specific structure, with the ethylidene and hexanoate (B1226103) groups, would influence the properties of a copolymer.

Differential Applications Based on E/Z Stereoisomerism

The presence of the ethylidene group in this compound gives rise to the possibility of E/Z stereoisomerism. The spatial arrangement of the substituents around the double bond can significantly influence the physical, chemical, and biological properties of a molecule. In many cases, only one stereoisomer exhibits the desired biological activity or reactivity.

The differential applications of the E and Z isomers of α,β-unsaturated esters are a subject of interest in stereoselective synthesis and medicinal chemistry. However, for this compound specifically, there is no information available in the scientific literature regarding the separation, characterization, or differential applications of its E and Z isomers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-ethylidenehexanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification or transesterification reactions. Key variables include catalyst choice (e.g., acid vs. base catalysts), temperature control (50–80°C for minimizing side reactions), and solvent selection (e.g., anhydrous methanol for esterification). Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants. Purity can be enhanced through fractional distillation or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with peaks at δ 5.3–5.7 ppm (vinyl protons) and δ 170–175 ppm (ester carbonyl carbon) being diagnostic. Infrared (IR) spectroscopy can validate ester functional groups (C=O stretch ~1740 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation (m/z ≈ 156 for the molecular ion). Data interpretation should cross-reference with literature spectra and account for solvent artifacts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin contact. Work in a fume hood to avoid inhalation of vapors. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste guidelines. Emergency eye washes and safety showers must be accessible. Risk assessments should include reactivity hazards, particularly with strong oxidizers or bases .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in catalytic processes?

- Methodological Answer : The electron-deficient α,β-unsaturated ester moiety enables Michael addition or Diels-Alder reactions. Density functional theory (DFT) calculations can predict electrophilic regions (e.g., vinyl carbons). Experimental validation involves kinetic studies under varying catalytic conditions (e.g., Lewis acids like AlCl₃) and monitoring regioselectivity via HPLC or GC-MS .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?

- Methodological Answer : Discrepancies often arise from differing experimental setups (e.g., solvent polarity, temperature gradients). Conduct replicate studies using differential scanning calorimetry (DSC) to measure decomposition temperatures. Compare results with computational models (e.g., Gaussian software for enthalpy calculations). Systematic literature reviews should prioritize peer-reviewed journals and exclude non-validated sources .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing: prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (absorbance changes at λ_max ≈ 210 nm) and quantify hydrolytic byproducts (e.g., hexanoic acid) using gas chromatography (GC). Statistical tools like ANOVA can identify significant degradation factors .

Q. What methodologies address challenges in quantifying trace impurities in this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) provides sensitivity for impurities <0.1%. Calibration curves using spiked standards improve accuracy. For volatile impurities, headspace gas chromatography (HS-GC) coupled with mass spectrometry is recommended. Method validation should include limits of detection (LOD) and precision tests .

Data Presentation and Analysis Guidelines

- Tables : Include raw data (e.g., NMR shifts, reaction yields) in appendices, with processed data (means ± SD, statistical tests) in the main text.

- Figures : Use line graphs for kinetic studies and bar charts for comparative yield analysis. Label axes with SI units and error bars .

- Ethics : Disclose conflicts of interest and cite all sources using APA style. Avoid non-peer-reviewed platforms like .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.